Nbd-demecolcin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

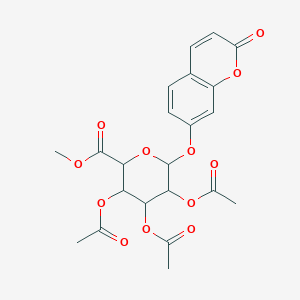

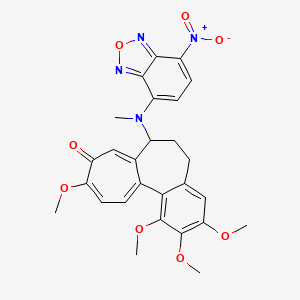

Nbd-demecolcina es un compuesto que combina las propiedades de la demecolcina, un agente conocido por despolimerizar microtúbulos, con las características fluorescentes del grupo nitrobenzoxadiazol (NBD). Esta combinación permite la visualización y el estudio de la dinámica de los microtúbulos en diversos sistemas biológicos. La demecolcina está estrechamente relacionada con la colchicina y se utiliza en quimioterapia debido a su capacidad para inhibir la mitosis al despolimerizar los microtúbulos .

Métodos De Preparación

La síntesis de Nbd-demecolcina implica la conjugación de demecolcina con el grupo NBD. Las rutas sintéticas específicas y las condiciones de reacción para este proceso no están ampliamente documentadas. Los métodos generales para preparar compuestos marcados con NBD suelen implicar la reacción de un grupo amina o tiol en la molécula diana con un reactivo de cloruro de NBD o fluoruro de NBD en condiciones suaves . Los métodos de producción industrial para Nbd-demecolcina probablemente seguirían principios similares, con optimización para escala, rendimiento y pureza.

Análisis De Reacciones Químicas

Nbd-demecolcina, al igual que otros compuestos marcados con NBD, puede sufrir diversas reacciones químicas:

Oxidación y reducción: El grupo NBD puede participar en reacciones redox, que se pueden utilizar para estudiar el estado redox de los sistemas biológicos.

Los reactivos comunes para estas reacciones incluyen cloruro de NBD o fluoruro de NBD para reacciones de sustitución y diversos agentes oxidantes o reductores para reacciones redox. Los principales productos formados dependen de la reacción y las condiciones específicas utilizadas.

Aplicaciones en Investigación Científica

Nbd-demecolcina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como una sonda fluorescente para estudiar reacciones químicas e interacciones moleculares.

Industria: Se aplica en el desarrollo de nuevas sondas fluorescentes y sensores para diversas aplicaciones industriales.

Aplicaciones Científicas De Investigación

Nbd-demecolcin has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Employed in the visualization of microtubule dynamics and the study of cell division and mitosis.

Medicine: Utilized in cancer research to study the effects of microtubule-depolymerizing agents on tumor cells.

Industry: Applied in the development of new fluorescent probes and sensors for various industrial applications.

Mecanismo De Acción

Nbd-demecolcina ejerce sus efectos a través de dos mecanismos principales:

Despolimerización de microtúbulos: Similar a la demecolcina, se une a los microtúbulos e inhibe su polimerización, lo que lleva al arresto de las células en metafase.

Marcado fluorescente: El grupo NBD permite la visualización de la dinámica de los microtúbulos y otros procesos celulares a través de la microscopía de fluorescencia.

Estos mecanismos implican la interacción de Nbd-demecolcina con proteínas asociadas a microtúbulos y la posterior interrupción de la dinámica de los microtúbulos.

Comparación Con Compuestos Similares

Nbd-demecolcina se puede comparar con otros agentes despolimerizantes de microtúbulos y compuestos marcados con NBD:

Demecolcina: Comparte las mismas propiedades despolimerizantes de microtúbulos pero carece de la capacidad de marcado fluorescente.

Colchicina: Otro agente despolimerizante de microtúbulos, pero más tóxico en comparación con la demecolcina.

Sondas marcadas con NBD: Otros compuestos marcados con NBD se utilizan para diversas aplicaciones, como la detección de pequeñas moléculas y proteínas.

La singularidad de Nbd-demecolcina radica en su doble funcionalidad como agente despolimerizante de microtúbulos y sonda fluorescente, lo que la convierte en una herramienta valiosa para estudiar procesos celulares.

Propiedades

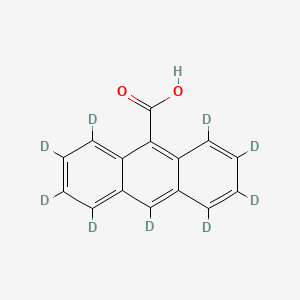

IUPAC Name |

1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARLXAFVVPTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)